molecular formula C14H17NO3S B3982356 N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide

N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide

Cat. No. B3982356
M. Wt: 279.36 g/mol
InChI Key: POEMXECLTTUQIS-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide, also known as OTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTB belongs to the class of thiazolidinedione derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide is not fully understood, but several studies have suggested that it acts by modulating the activity of several signaling pathways involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of several pro-inflammatory genes. This compound has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
In vivo studies have reported that this compound reduces inflammation and tissue damage in animal models of rheumatoid arthritis, inflammatory bowel disease, and acute lung injury. This compound has also been shown to inhibit tumor growth and metastasis in animal models of breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide in lab experiments is that it has been well characterized and has been shown to exhibit consistent results across different studies. This compound is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using this compound in lab experiments is that it has not been extensively tested in human clinical trials. Therefore, its safety and efficacy in humans are not fully understood. Another limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide. One area of research is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its potential as a chemotherapeutic agent for cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential targets for drug development.

Scientific Research Applications

N-(2-oxotetrahydro-3-thienyl)-4-phenoxybutanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-cancer properties of this compound. Several studies have reported that this compound inhibits the proliferation and migration of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been investigated for its anti-diabetic properties. It has been reported that this compound improves insulin sensitivity and glucose uptake in skeletal muscle cells, which are important factors in the pathogenesis of type 2 diabetes.

properties

IUPAC Name

N-(2-oxothiolan-3-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-13(15-12-8-10-19-14(12)17)7-4-9-18-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMXECLTTUQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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